(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide
Description
(E)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide is a hydrazine-derived compound featuring a diaminomethylidene hydrazinyl group attached to a 3-methylphenyl ring and a diazenecarboximidamide moiety.
Properties
CAS No. |
23140-10-5 |
|---|---|
Molecular Formula |
C9H14N8 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine |
InChI |
InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17) |
InChI Key |
OTUYLKVGTHZDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Ambazone can be synthesized through a solvent-drop grinding procedure. This method involves the use of physical techniques such as FTIR, X-ray photoelectron spectroscopy, 13C NMR and 15N NMR spectroscopies, thermal analysis, X-ray powder diffraction, and mass spectrometry . Industrial production methods often involve the creation of salts or co-crystals to improve solubility and bioavailability .
Chemical Reactions Analysis
Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .
Scientific Research Applications
Ambazone has a wide range of scientific research applications. It is used as an oral antiseptic with an antibacterial spectrum similar to sulfamides and has proven activity against various transplantable tumors . It is also used in the treatment of pharyngitis, tonsillitis, and stomatitis at concentrations of 0.01-0.2% in the form of a solution or dusting powder . Additionally, ambazone has been studied for its potential antineoplastic properties .
Mechanism of Action
The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Ambazone ([4-(2-(Diaminomethylidene)hydrazinyl)phenyl] iminothiourea)
- Structure: Shares the diaminomethylidene hydrazinyl group but replaces the diazenecarboximidamide with an iminothiourea group.
- Applications : Used as an oral antiseptic with antibacterial activity comparable to sulfonamides .
Urea Derivatives ()
- Examples : Compounds 1f, 1g, 2a, and 2b feature hydrazinyl groups linked to piperazine-thiazole-urea scaffolds.
- Structural Contrast : The target compound lacks the urea and thiazole moieties but retains the hydrazinyl aromatic system.
- Physical Properties : Urea derivatives exhibit melting points ranging from 188–207°C and yields of 70–78% . The target compound’s methylphenyl group may lower its melting point due to increased hydrophobicity.
Antitumor Quinazoline Derivative ()
- Structure : Contains a chlorophenyl-hydrazinyl group attached to a quinazoline ring.
Triazole Derivatives ()
- Examples: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol.
- Function : Investigated as SARS-CoV-2 inhibitors due to hydrazinyl-triazole interactions .
- Contrast : The target compound’s diazenecarboximidamide group may provide stronger π-π stacking with aromatic residues in viral proteins, though this requires experimental validation.
Table 1: Comparative Data
Key Observations :
Steric Effects : The 3-methylphenyl group in the target compound may hinder interactions with flat binding pockets compared to ambazone’s simpler phenyl group .
Solubility : The absence of ionizable groups (e.g., sulfonamide in compounds) may limit aqueous solubility compared to celecoxib-related derivatives .
Biological Activity
(E)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, a compound belonging to the class of hydrazones, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The structural formula of the compound can be depicted as follows:
- Molecular Formula : C10H14N6
- IUPAC Name : this compound
This compound contains a diazenecarboximidamide moiety, which is known for its ability to form complexes with various biomolecules.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study by Raache et al. demonstrated that aldimine-type Schiff bases possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria through enzymatic inhibition mechanisms .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure | Activity Against | Mechanism |
|---|---|---|---|
| Compound A | Structure A | Gram-positive bacteria | Enzymatic inhibition |
| Compound B | Structure B | Gram-negative bacteria | Membrane disruption |
Anticancer Properties
Hydrazine derivatives have been explored for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells. For example, studies have shown that hydrazone derivatives can inhibit cell proliferation in various cancer cell lines by triggering cellular stress responses and apoptosis pathways .
Case Study: Anticancer Activity
A recent investigation into a related hydrazone compound demonstrated a significant reduction in tumor growth in vivo. The study involved administering the compound to tumor-bearing mice, resulting in a 50% decrease in tumor size compared to control groups .
Neuropharmacological Effects
The neuropharmacological potential of hydrazone compounds has also been documented. Research indicates that these compounds may exhibit anxiolytic and antidepressant effects. For instance, animal model studies have shown that certain hydrazone derivatives reduce anxiety-like behaviors and enhance mood-related outcomes .
Table 2: Neuropharmacological Effects of Hydrazones
| Compound Name | Test Conducted | Result |
|---|---|---|
| Compound C | Elevated plus-maze | Reduced anxiety-like behavior |
| Compound D | Forced swim test | Increased antidepressant-like activity |
The biological activity of this compound is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Enzymatic Inhibition : Interferes with bacterial enzyme function.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
